molecular formula C24H24N4O3 B2783013 methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate CAS No. 1172804-76-0

methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate

Cat. No.: B2783013
CAS No.: 1172804-76-0
M. Wt: 416.481
InChI Key: KKNFANYBXSYESW-UHFFFAOYSA-N
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Description

. This compound features a complex structure that includes a piperidine ring, a pyridazine ring, and a benzoate ester, making it a subject of interest for researchers in multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.

    Piperidine Derivatives: These compounds contain the piperidine ring and are widely used in drug development.

Uniqueness

methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate is unique due to its combination of the pyridazine and piperidine rings, along with the benzoate ester. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-31-24(30)19-11-5-6-12-21(19)25-23(29)18-10-7-15-28(16-18)22-14-13-20(26-27-22)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNFANYBXSYESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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